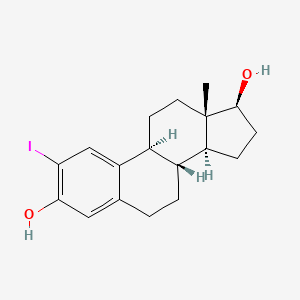

(E)-5-(4-Metoxiestilbeno)benceno-1,3-diol

Descripción general

Descripción

Desoxyrhapontigenin is a potent anti-inflammatory phytochemical . It is found in the roots of Rheum palmatum L . It has been shown to have significant monoamine oxidase inhibitory activities .

Synthesis Analysis

Desoxyrhapontigenin is a natural compound found in the Rheum genus, specifically in Rheum rhaponticum and Rheum rhabarbarum . It is one of the bioactive substances in these plants, which also include other phytochemicals like stilbenes, anthraquinones, and flavonoids .Molecular Structure Analysis

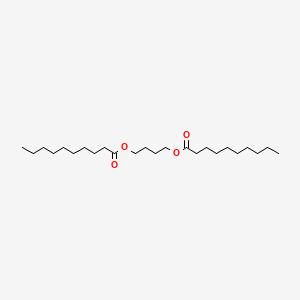

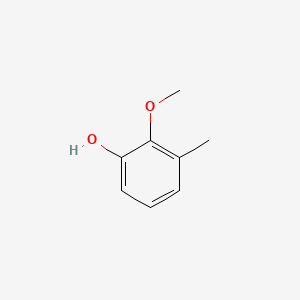

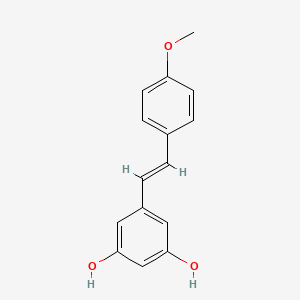

The molecular formula of Desoxyrhapontigenin is C15H14O3 . Its molecular weight is 242.3 .Chemical Reactions Analysis

Desoxyrhapontigenin has been shown to up-regulate the mRNA expression of antioxidant enzymes . This suggests that it may play a role in the body’s antioxidant response.Physical And Chemical Properties Analysis

Desoxyrhapontigenin is a white-beige powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.5±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 74.1±0.3 cm3, and it has 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

4’-Metoxiresveratrol: se ha estudiado por sus propiedades antiinflamatorias. Ha mostrado potencial para aliviar la inflamación al inhibir la expresión génica de citocinas y quimiocinas proinflamatorias, como la interleucina 1β (IL-1β), la interleucina 6 (IL-6), el factor de necrosis tumoral alfa (TNF-α) y la proteína quimiotáctica de monocitos 1 (MCP-1) . Además, puede disminuir el estrés oxidativo y regular a la baja la NADPH oxidasa, lo que contribuye a sus efectos antiinflamatorios .

Propiedades Antioxidantes

El compuesto exhibe capacidades antioxidantes al reducir los niveles de producción de especies reactivas del oxígeno (ROS), carbonilo proteico y productos proteicos de oxidación avanzada . Esto sugiere que el 4’-Metoxiresveratrol podría ser un agente valioso en la prevención de enfermedades relacionadas con el estrés oxidativo.

Modulación de Vías de Señalización

La investigación indica que 4’-Metoxiresveratrol puede modular varias vías de señalización, incluyendo las vías RAGE-mediadas NF-κB e inflamasoma NLRP3 . Al afectar estas vías, puede ofrecer beneficios terapéuticos para afecciones donde estos mecanismos de señalización están desregulados.

Actividad Antiviral

Desoxirrapontigenina: se ha identificado como un nuevo agente antiviral contra la infección por el virus Zika. Redujo eficazmente la carga del virus Zika en el suero y los tejidos diana, mejorando los cambios patológicos y los resultados adversos del embarazo sin causar toxicidad evidente en ratones adultos y preñados . Esto resalta su potencial como tratamiento para la infección congénita por el virus Zika.

Impacto en el Metabolismo de la Glucosa

Los estudios han encontrado que Desoxirrapontigenina influye en el metabolismo de la glucosa in vivo. Se ha demostrado que reduce la hiperglucemia posprandial en animales, lo que indica su posible aplicación en el control de los niveles de azúcar en sangre y el tratamiento de afecciones relacionadas con la diabetes .

Potencial Terapéutico en Enfermedades Relacionadas con la Inflamación

Dada su capacidad para suprimir las vías de señalización MAPK/NF-κB mediadas por RAGE y la activación del inflamasoma NLRP3, 4’-Metoxiresveratrol podría considerarse un nuevo agente terapéutico para enfermedades relacionadas con la inflamación .

In Vivo

In vivo studies have shown that Desoxyrhapontigenin has anti-inflammatory, anti-cancer, and anti-microbial activities. It has been found to have an anti-inflammatory effect in animal models of arthritis and cancer. It has also been found to have an anti-cancer effect in animal models of breast cancer and prostate cancer. In addition, Desoxyrhapontigenin has been found to have an anti-microbial effect in animal models of bacterial and fungal infections.

In Vitro

In vitro studies have shown that Desoxyrhapontigenin has a wide range of biological activities. It has been found to inhibit the growth of cancer cells, as well as to have an anti-inflammatory effect. It has also been found to have an anti-oxidant effect, as well as to have an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as to have an anti-viral effect.

Mecanismo De Acción

Target of Action

The primary targets of (E)-5-(4-Methoxystyryl)benzene-1,3-diol, also known as 4’-Methoxyresveratrol or Desoxyrhapontigenin, are the receptor for advanced glycation end products (RAGE) and the nuclear factor kappa B (NF-κB) pathway . These targets play a crucial role in inflammation and oxidative stress .

Mode of Action

4’-Methoxyresveratrol interacts with its targets by suppressing the RAGE-mediated MAPK/NF-κB signaling pathway . It inhibits the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .

Biochemical Pathways

The compound affects the MAPK/NF-κB signaling pathway and the NLRP3 inflammasome . By attenuating the overexpression of RAGE induced by MGO-BSA, it blocks the downstream signal of AGE-RAGE, particularly MAPKs including p38 and JNK, and subsequently reduces NF-κB activation . Additionally, it significantly abates the activation of NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome .

Pharmacokinetics

It is known that methoxylated stilbenes like 4’-methoxyresveratrol are metabolized more slowly than their hydroxylated counterparts, which may have a positive effect on in vivo bioactivity .

Result of Action

The molecular and cellular effects of 4’-Methoxyresveratrol’s action include significant inhibition of pro-inflammatory cytokines and chemokines, as well as oxidative stress . It also reduces the secretion of mature IL-1β . In vivo, it has been shown to reduce postprandial hyperglycemia .

Action Environment

It is known that the compound is derived from dipterocarpaceae, a family of plants found in tropical regions

Actividad Biológica

Desoxyrhapontigenin has been found to have a wide range of biological activities. It has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been found to have an anti-oxidant effect, as well as an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as an anti-viral effect.

Biochemical and Physiological Effects

Desoxyrhapontigenin has been found to have a wide range of biochemical and physiological effects. It has been found to have an anti-inflammatory effect, as well as an anti-cancer effect. It has also been found to have an anti-oxidant effect, as well as an anti-microbial effect. In addition, Desoxyrhapontigenin has been found to have an anti-fungal effect, as well as an anti-viral effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Desoxyrhapontigenin in laboratory experiments include its ability to be synthesized from several different plant sources and its wide range of biological activities. The limitations of using Desoxyrhapontigenin in laboratory experiments include its potential for toxicity and its lack of full understanding of its mechanism of action.

Direcciones Futuras

For research on Desoxyrhapontigenin include further studies on its potential therapeutic and pharmacological properties, as well as its potential for use in the treatment of various diseases. In addition, further research is needed to understand the mechanism of action of Desoxyrhapontigenin and its potential for toxicity. Furthermore, studies are needed to determine the optimal dosage and delivery method of Desoxyrhapontigenin for use in clinical trials. Finally, further research is needed to explore the potential applications of Desoxyrhapontigenin in other areas, such as the development of new drugs and the treatment of other diseases.

Análisis Bioquímico

Biochemical Properties

4’-Methoxyresveratrol interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit anti-inflammatory effects, which are believed to be due to its interactions with various biomolecules . For instance, it has been shown to inhibit the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), as well as two typical pro-inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2) .

Cellular Effects

4’-Methoxyresveratrol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease oxidative stress by reducing levels of ROS production, protein carbonyl, and advanced oxidation protein product via down-regulation of NADPH oxidase .

Molecular Mechanism

The molecular mechanism of 4’-Methoxyresveratrol involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to attenuate the overexpression of the receptor for advanced glycation end products (RAGE) induced by MGO-BSA. It also blocks the downstream signal of AGE-RAGE, particularly, MAPKs including p38 and JNK, and subsequently reduces NF-κB activation .

Metabolic Pathways

It is known that resveratrol and its derivatives are synthesized through hydroxylation, O-methylation, prenylation, and oligomerization

Propiedades

IUPAC Name |

5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVRWFJGOIWMGC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031720 | |

| Record name | 4-Methoxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33626-08-3 | |

| Record name | Desoxyrhapontigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxy-4'-methoxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.